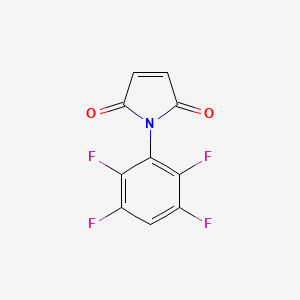

N-(2,3,5,6-Tetrafluorophenyl)maleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is a chemical compound that is used in various chemical reactions . It is also known as "1H-Pyrrole-2,5-dione, 1-(2,3,5,6-tetrafluorophenyl)-" . It is often used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “N-(2,3,5,6-Tetrafluorophenyl)maleimide” involves several steps. In one method, NH-sulfoximines react with pentafluoropyridine in the presence of KOH to give N-(tetrafluoropyridyl)sulfoximines (NTFP-sulfoximines) in moderate to excellent yields . This can be carried out using either a solution-based or a superior solvent-free mechanochemical protocol .Molecular Structure Analysis

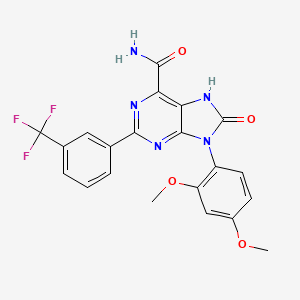

The molecular formula of “N-(2,3,5,6-Tetrafluorophenyl)maleimide” is C10H3F4NO2 . The molecular weight is 245.1299328 .Chemical Reactions Analysis

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is known to react with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .Physical And Chemical Properties Analysis

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is a solid or viscous liquid . It is thiol reactive and amine reactive . It has a linear polymer architecture and is heterobifunctional .Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Conducting Polymers

N-(2,3,5,6-Tetrafluorophenyl)maleimide is used in the design and synthesis of π-conjugated conducting polymers . For example, a donor–acceptor type π-conjugated conducting polymer, poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydro-thieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was designed and synthesized using this compound .

Solvatochromic Studies

This compound is used in solvatochromic studies . The copolymer P(EDOT-4FPH) showed positive solvatochromism with a large Stoke’s shift from 2310 cm −1 to 4152 cm −1 in solutions of varying polarity .

Non-linear Optical Properties

N-(2,3,5,6-Tetrafluorophenyl)maleimide is used to study the non-linear optical properties of polymers . The third-order non-linear optical properties of the copolymer P(EDOT-4FPH) were observed using the open-aperture Z-scan technique .

Preparation of Radioiodinated Phenylalanine Derivative

2,3,5,6-Tetrafluorophenol, a related compound, was used in the preparation of a radioiodinated phenylalanine derivative, which is useful in peptide synthesis .

Attachment of Fluorophores or Haptens to Biomolecules

Tetrafluorophenyl (TFP) esters, which include N-(2,3,5,6-Tetrafluorophenyl)maleimide, are used to attach fluorophores or haptens to the primary amines of biomolecules . This is an improvement over the succinimidyl ester (SE or NHS-ester) chemistry typically used for this purpose .

Wirkmechanismus

The maleimide group in “N-(2,3,5,6-Tetrafluorophenyl)maleimide” reacts readily and specifically with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .

Zukünftige Richtungen

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” continues to be a subject of research in the field of chemistry. Its use as a reagent in various chemical reactions makes it a valuable tool for the synthesis of other compounds . Future research may focus on improving the synthesis process, exploring new reactions involving this compound, and investigating its potential applications in various fields .

Eigenschaften

IUPAC Name |

1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROROGWFSIGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,5,6-Tetrafluorophenyl)maleimide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2668949.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)

![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)

![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)

![2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2668965.png)